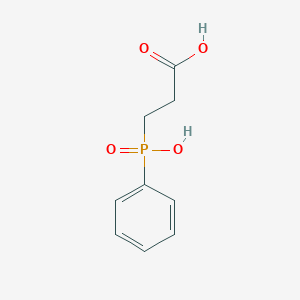
Trichlorodifluorophosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorodifluorophosphorane (TCFP) is a chemical compound that is widely used in scientific research for its unique properties. It is a colorless liquid that is highly reactive and can be synthesized through various methods. TCFP has been used in numerous studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
The mechanism of action of Trichlorodifluorophosphorane is not well understood. However, it is believed that Trichlorodifluorophosphorane reacts with various functional groups in organic compounds, such as carbonyl and hydroxyl groups. This reaction results in the formation of new compounds and can be used to modify the properties of organic molecules.
Biochemical And Physiological Effects
The biochemical and physiological effects of Trichlorodifluorophosphorane are not well studied. However, it has been reported that Trichlorodifluorophosphorane can cause irritation and damage to the skin, eyes, and respiratory system. It is also a potent irritant to mucous membranes and can cause severe burns if not handled properly.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Trichlorodifluorophosphorane in laboratory experiments is its high reactivity. It can be used as a reagent in various chemical reactions, making it a versatile tool for organic synthesis. However, Trichlorodifluorophosphorane is also highly toxic and can be dangerous if not handled properly. It requires proper safety precautions and should only be used by trained professionals.
Future Directions
There are several future directions for the use of Trichlorodifluorophosphorane in scientific research. One potential application is in the synthesis of new organic compounds with unique properties. Trichlorodifluorophosphorane can be used to modify the properties of existing organic molecules, resulting in new compounds with improved properties. Another potential application is in the development of new catalysts for chemical reactions. Trichlorodifluorophosphorane can be used as a precursor for the synthesis of new catalysts, which can be used to accelerate chemical reactions and improve their efficiency.
Conclusion
Overall, Trichlorodifluorophosphorane is a highly reactive and versatile compound that has numerous applications in scientific research. It can be synthesized through various methods and has been used in the synthesis of various organic compounds. While its mechanism of action and physiological effects are not well understood, Trichlorodifluorophosphorane has the potential to be used in the development of new organic compounds and catalysts for chemical reactions. However, it is important to handle Trichlorodifluorophosphorane with care and follow proper safety precautions to avoid any potential hazards.
Synthesis Methods
Trichlorodifluorophosphorane can be synthesized through various methods, including the reaction of phosphorus pentachloride and chlorodifluoromethane. This reaction produces Trichlorodifluorophosphorane and hydrogen chloride gas. Another method involves the reaction of phosphorus trichloride and chlorodifluoromethane, which also produces Trichlorodifluorophosphorane and hydrogen chloride gas. These methods are commonly used in laboratory settings to produce Trichlorodifluorophosphorane for scientific research.
Scientific Research Applications
Trichlorodifluorophosphorane has been widely used in scientific research for its unique properties. It is a highly reactive compound that can be used as a reagent in various chemical reactions. Trichlorodifluorophosphorane has been used in the synthesis of various organic compounds, including aldehydes, ketones, and esters. It has also been used in the preparation of phosphorus-containing compounds, such as phosphonates and phosphine oxides.
properties
CAS RN |
13537-23-0 |
|---|---|
Product Name |
Trichlorodifluorophosphorane |
Molecular Formula |
Cl3F2P |
Molecular Weight |
175.33 g/mol |
IUPAC Name |
trichloro(difluoro)-λ5-phosphane |
InChI |
InChI=1S/Cl3F2P/c1-6(2,3,4)5 |
InChI Key |
MTFNUCIFLCOJRC-UHFFFAOYSA-N |
SMILES |
FP(F)(Cl)(Cl)Cl |
Canonical SMILES |
FP(F)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B87387.png)
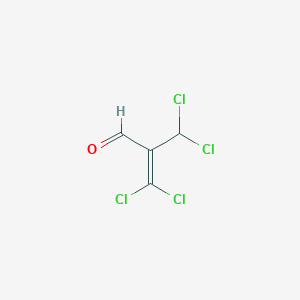
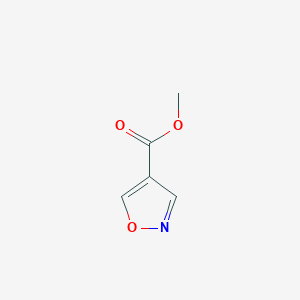
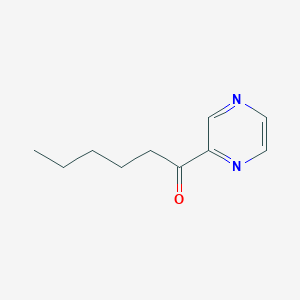
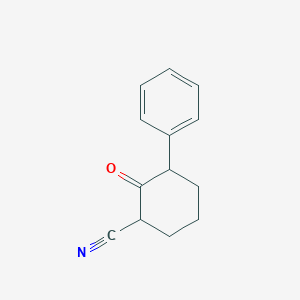

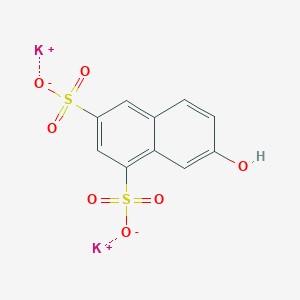
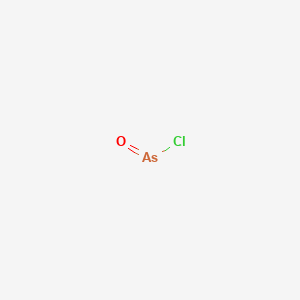

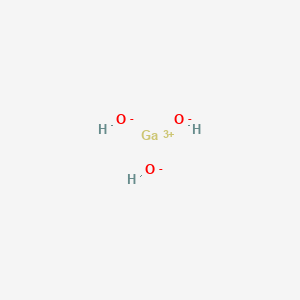

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)

